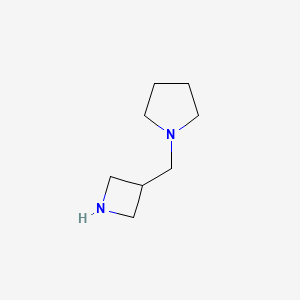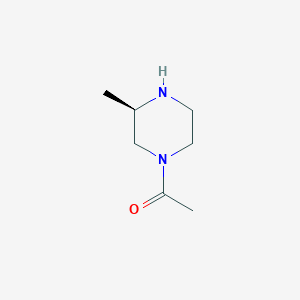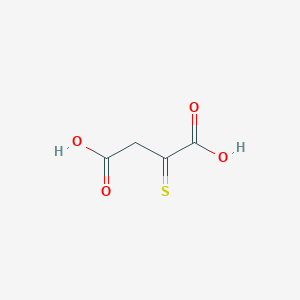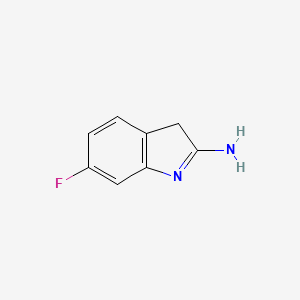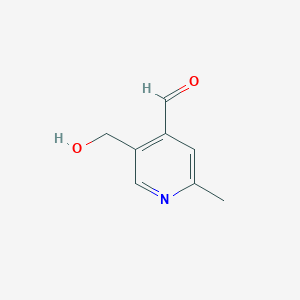![molecular formula C9H11NO B15072699 [4-(Aziridin-1-yl)phenyl]methanol CAS No. 753412-86-1](/img/structure/B15072699.png)
[4-(Aziridin-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aziridin-1-yl)phenyl]methanol: is an organic compound characterized by the presence of an aziridine ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aziridin-1-yl)phenyl]methanol typically involves the reaction of 4-nitrobenzyl alcohol with aziridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Aziridin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives. Reagents such as sodium azide (NaN₃) or halides can be used for these reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaN₃ in DMF or halides in polar aprotic solvents.
Major Products:
- Oxidation products include aldehydes and ketones.
- Reduction products include primary and secondary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [4-(Aziridin-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: Its aziridine ring can act as a reactive site for covalent modification of biomolecules, aiding in the investigation of biological pathways .
Medicine: In medicine, this compound is explored for its potential as a pharmacophore in drug design. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in biological targets, making it a candidate for the development of enzyme inhibitors and other therapeutic agents .
Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of [4-(Aziridin-1-yl)phenyl]methanol involves the reactivity of the aziridine ring. The aziridine ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .
Comparison with Similar Compounds
[4-(Aziridin-1-yl)phenyl]methane: Similar structure but lacks the hydroxyl group.
[4-(Aziridin-1-yl)phenyl]ethanol: Similar structure with an ethyl group instead of a methanol moiety.
[4-(Aziridin-1-yl)phenyl]acetone: Similar structure with a ketone group instead of a methanol moiety.
Uniqueness: The presence of the hydroxyl group in [4-(Aziridin-1-yl)phenyl]methanol provides additional reactivity and potential for hydrogen bonding, which can influence its interactions with biological targets and its solubility in various solvents. This makes it a versatile compound for a wide range of applications compared to its analogs .
Properties
CAS No. |
753412-86-1 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
[4-(aziridin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C9H11NO/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,11H,5-7H2 |
InChI Key |
ROYDAIJKJCETMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
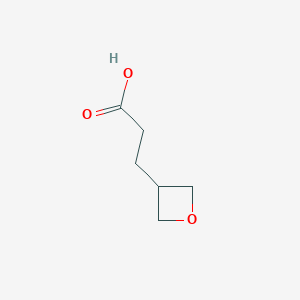
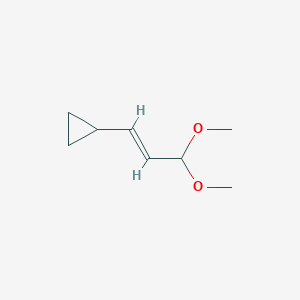
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
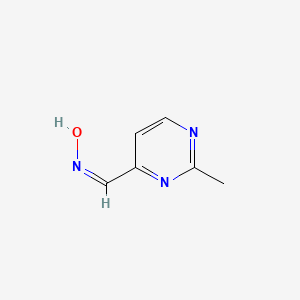
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
